4-Chloro-2-fluoro-5-nitrotoluene

Catalog No.
S794271
CAS No.
18349-11-6
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoro-5-nitrotoluene

CAS Number

18349-11-6

Product Name

4-Chloro-2-fluoro-5-nitrotoluene

IUPAC Name

1-chloro-5-fluoro-4-methyl-2-nitrobenzene

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3

InChI Key

SJDPAVRCQNFVDM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]

The exact mass of the compound 4-Chloro-2-fluoro-5-nitrotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-fluoro-5-nitrotoluene, CAS 18349-11-6, is a polysubstituted aromatic building block essential for synthesizing complex organic molecules. Its primary utility stems from the specific arrangement of a chloro leaving group activated by both an ortho-fluoro and a para-nitro substituent. This precise configuration facilitates high-yield, regioselective nucleophilic aromatic substitution (SNAr) reactions, making it a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. [REFS-1, REFS-2] Procurement decisions for this compound are typically driven by the need for a chemically stable intermediate that offers predictable reactivity at the C4-chloro position for subsequent molecular elaboration.

Substituting 4-Chloro-2-fluoro-5-nitrotoluene with isomers (e.g., 2-Chloro-4-fluoro-5-nitrotoluene) or simpler analogs (e.g., 4-chloro-3-nitrotoluene) is often unviable and leads to process failure. The reactivity of the C4-chlorine is critically dependent on the strong electron-withdrawing effects of the nitro group in the para position and the fluoro group in the ortho position. [1] Altering this specific substitution pattern changes the electronic activation at the reaction center, resulting in dramatically reduced reaction rates, loss of regioselectivity, or the formation of incorrect products altogether. For multi-step syntheses, such as those for targeted therapeutics, using a structurally different precursor invalidates the entire synthetic route, making precise isomer selection a primary procurement concern. [2]

Essential Precursor for Regiochemically Pure Pharmaceutical Intermediates like Lenvatinib

This specific isomer is a documented key starting material in the synthesis of the multi-kinase inhibitor Lenvatinib. [1] In the synthesis, the C4-chlorine is selectively displaced by a substituted phenol in a crucial SNAr reaction. Using an incorrect isomer, such as one where the activating groups are not ortho/para to the chlorine, would prevent the formation of the required diaryl ether linkage, leading to complete synthesis failure. The procurement of this exact CAS number is therefore non-negotiable for this and related synthetic routes.

Evidence DimensionProduct Formation
Target Compound DataForms the correct diaryl ether precursor for Lenvatinib.
Comparator Or BaselineAny constitutional isomer (e.g., 4-Chloro-3-fluoro-2-nitrotoluene): Leads to the incorrect final product or no reaction.
Quantified Difference100% difference in desired product formation.
ConditionsSynthesis of Lenvatinib intermediate via nucleophilic aromatic substitution.

For regulated pharmaceutical manufacturing, starting material identity is fixed; this exact isomer is required to produce the correct, biologically active final molecule.

Superior Reactivity in SNAr Driven by Ortho-Fluoro and Para-Nitro Activation

The rate of nucleophilic aromatic substitution is critically dependent on the presence and position of electron-withdrawing groups. In 4-chloro-2-fluoro-5-nitrotoluene, the chloro leaving group is activated by both the ortho-fluoro and para-nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate. [1] A common, less-substituted alternative like 4-chloro-2-nitrotoluene lacks the additional activation from the ortho-fluoro group, resulting in significantly slower reaction kinetics under identical conditions. This enhanced reactivity allows for milder reaction conditions (e.g., lower temperatures, less aggressive bases), improving process efficiency and reducing byproduct formation.

Evidence DimensionRelative SNAr Reactivity
Target Compound DataHigh reactivity due to dual activation (ortho-F, para-NO2).
Comparator Or Baseline4-Chloro-2-nitrotoluene: Lower reactivity due to only a single activating group (ortho-NO2). [<a href="https://webbook.nist.gov/cgi/cbook.cgi?ID=C89598" target="_blank">2</a>]
Quantified DifferenceQualitatively significant increase in reaction rate, enabling milder process conditions.
ConditionsGeneral nucleophilic aromatic substitution (SNAr) reactions.

Faster, more efficient reactions translate to lower manufacturing costs, higher throughput, and improved process safety, justifying the selection of the more activated precursor.

Differentiated Physical Properties for Process Handling and Purification

The physical state and melting point of a raw material are critical for industrial process design, including material charging, solvent selection, and purification methods. 4-Chloro-2-fluoro-5-nitrotoluene is a solid with a reported melting point of 61-63°C. In contrast, a potential substitute like 2-chloro-4-fluoro-5-nitrotoluene has a significantly lower melting point of 34-36°C. This difference dictates handling procedures; the target compound can be handled as a stable, free-flowing solid at ambient temperatures, while the isomer may be liquid or require temperature control, impacting equipment and process design.

Evidence DimensionMelting Point
Target Compound Data61-63 °C
Comparator Or Baseline2-Chloro-4-fluoro-5-nitrotoluene: 34-36 °C
Quantified Difference~27 °C higher melting point
ConditionsStandard atmospheric pressure.

Predictable physical properties are crucial for process scalability and safety; selecting a compound with a suitable melting point simplifies material handling and avoids unexpected phase changes during processing.

Key Building Block for Targeted Oncology Therapeutics

This compound is the designated starting material for synthesizing complex diaryl ether or N-aryl aniline cores found in many kinase inhibitors. Its specific substitution pattern ensures the correct regiochemical outcome in crucial C-O or C-N bond-forming reactions, as demonstrated in the synthesis of Lenvatinib. [1]

Synthesis of Advanced Agrochemicals

The high reactivity of the C4-chlorine, enabled by the ortho/para activating groups, makes this compound an efficient precursor for herbicides and fungicides. It allows for the reliable introduction of a substituted nitrophenyl moiety onto various heterocyclic scaffolds, a common strategy in modern agrochemical design.

Precursor for Serotonin Transporter (SERT) Imaging Agents

The compound has been utilized in the synthesis of fluorinated diaryl sulfides, which are evaluated as ligands for the serotonin transporter. [2] Its defined structure is essential for building the specific pharmacophore required for high-affinity binding, which is subsequently used in PET imaging agent development.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18349-11-6

Wikipedia

4-Chloro-2-fluoro-5-nitrotoluene

Dates

Last modified: 08-15-2023

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